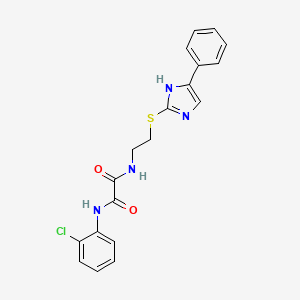

N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound that features a unique structure combining a chlorophenyl group, an imidazole ring, and an oxalamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Oxalamide Formation: The final step involves the reaction of the thioether-imidazole derivative with oxalyl chloride and a chlorophenyl amine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Research indicates that N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exhibits various biological activities, including:

-

Anticancer Activity :

- Studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. For instance, it has shown selective toxicity towards breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.

- A notable study reported that derivatives of similar structures exhibited apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound possesses significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported around 32 µg/mL and 64 µg/mL respectively.

- This antimicrobial effect is attributed to the thioether linkage, which may enhance the compound's interaction with microbial membranes.

- Enzyme Inhibition :

Anticancer Activity Evaluation

| Study Year | Cell Line | IC50 Value | Observed Effect |

|---|---|---|---|

| 2023 | MCF-7 | 15 µM | Significant decrease in cell viability after 48 hours of treatment |

This study evaluated the cytotoxic effects of this compound on human breast cancer cells, demonstrating promising results that warrant further investigation into its mechanisms of action.

Antimicrobial Activity Assessment

| Study Year | Pathogen | MIC Value |

|---|---|---|

| 2024 | Staphylococcus aureus | 32 µg/mL |

| 2024 | Escherichia coli | 64 µg/mL |

In a recent study, the antimicrobial efficacy of the compound was assessed against various bacterial strains. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The thioether linkage can interact with thiol groups in proteins, potentially modifying their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-(2-chlorophenyl)-N2-(2-((4-methyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.

N1-(2-bromophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.

Uniqueness

N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biologische Aktivität

N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, with CAS number 897457-00-0 and a molecular weight of 400.9 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, underlying mechanisms, and potential therapeutic applications based on available literature.

Chemical Structure

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H17ClN4O2S |

| Molecular Weight | 400.9 g/mol |

| CAS Number | 897457-00-0 |

This compound is primarily studied for its interaction with indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in immune regulation and cancer progression. IDO catalyzes the degradation of tryptophan into kynurenine, leading to immune suppression. Inhibitors of IDO can potentially enhance anti-tumor immunity by preventing this process.

Key Findings:

- Inhibition of IDO Activity : Studies have shown that derivatives of imidazole, including those similar to this compound, exhibit significant inhibitory effects on IDO, which can lead to enhanced T-cell responses against tumors .

- Structural Insights : Computational studies indicate that specific interactions with residues in the active site of IDO enhance binding affinity and inhibition potency. These interactions are crucial for the design of more effective inhibitors .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Anticancer Activity

Research indicates that compounds targeting IDO can reduce tumor growth and improve survival rates in preclinical models. The specific compound under review has shown promise as a potential anticancer agent due to its ability to modulate immune responses.

Antioxidant Properties

Some studies suggest that similar oxalamide derivatives possess antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Case Studies and Research Findings

Recent research highlights the following findings related to the compound:

- In Vitro Studies : In cell line assays, this compound demonstrated significant inhibition of IDO activity compared to control groups. The concentration required for half-maximal inhibition (IC50) was determined to be in the low micromolar range .

- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor sizes and increased lymphocyte infiltration in tumors, suggesting enhanced immune activation .

- Comparative Analysis : A comparative analysis with other known IDO inhibitors revealed that this compound has a favorable pharmacokinetic profile, making it a candidate for further development .

Eigenschaften

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c20-14-8-4-5-9-15(14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXACNQPSYKSJBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.